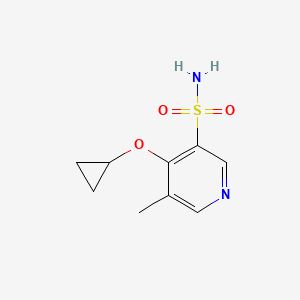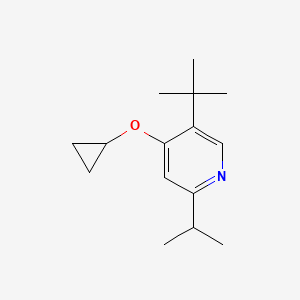
4-Cyclopropoxy-2-ethyl-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-ethyl-6-nitropyridine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a nitro group attached to a pyridine ring. It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with nitrogen dioxide (NO2) in an organic solvent to form the nitropyridine intermediate . This intermediate can then undergo further reactions to introduce the cyclopropoxy and ethyl groups under specific conditions.
Industrial Production Methods
While detailed industrial production methods for 4-Cyclopropoxy-2-ethyl-6-nitropyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2-ethyl-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically an amino derivative of the original compound.
Reduction: The major product is an amino derivative.
Substitution: The major products are derivatives with different functional groups replacing the nitro group.
科学的研究の応用
4-Cyclopropoxy-2-ethyl-6-nitropyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-2-ethyl-6-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the cyclopropoxy and ethyl groups.
4-Nitropyridine: Similar in structure but lacks the cyclopropoxy and ethyl groups.
2-Ethyl-6-nitropyridine: Similar but lacks the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-2-ethyl-6-nitropyridine is unique due to the presence of the cyclopropoxy group, which can significantly alter its chemical properties and reactivity compared to other nitropyridine derivatives. This uniqueness makes it valuable in specific research and industrial applications.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-ethyl-6-nitropyridine |
InChI |
InChI=1S/C10H12N2O3/c1-2-7-5-9(15-8-3-4-8)6-10(11-7)12(13)14/h5-6,8H,2-4H2,1H3 |
InChIキー |
UHWWHEVJMHZRIA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=C1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


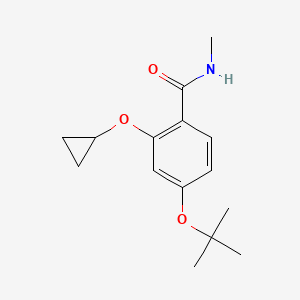

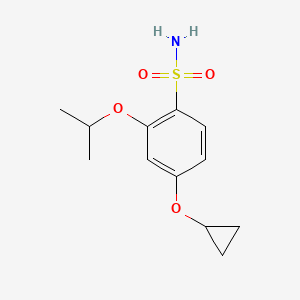
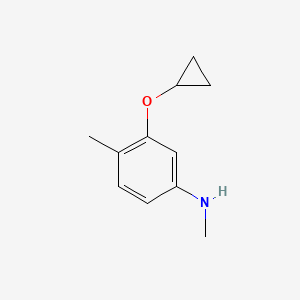
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)
